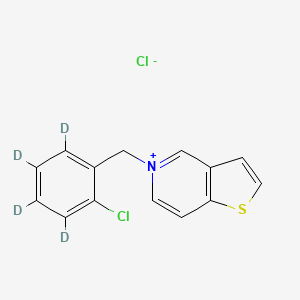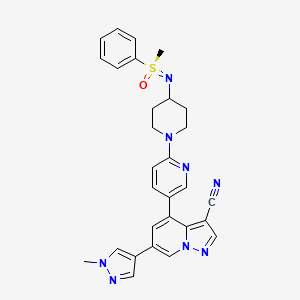![molecular formula C15H25N6O5P B12411919 N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS 7485-d7 is a deuterated form of GS 7485, which means it contains deuterium, a stable isotope of hydrogen. This compound is known for its high purity and is widely cited in scientific literature . It is used in various research applications due to its unique properties.
Preparation Methods
The preparation of GS 7485-d7 involves the incorporation of deuterium into the GS 7485 molecule. The synthetic routes typically involve the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for GS 7485-d7 are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
GS 7485-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterated solvents, catalysts, and other specific reagents that facilitate the incorporation of deuterium. The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used in various research applications .
Scientific Research Applications
GS 7485-d7 is used in a wide range of scientific research applications. In chemistry, it is used as a tracer in reaction mechanisms and kinetic studies. In biology, it is used to study metabolic pathways and enzyme kinetics. In medicine, GS 7485-d7 is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of GS 7485-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the rate of chemical reactions and the stability of the compound. This makes GS 7485-d7 a valuable tool in studying the effects of isotopic substitution on chemical and biological processes .
Comparison with Similar Compounds
GS 7485-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Similar compounds include other deuterated analogs of GS 7485 and other deuterated compounds used in scientific research. The presence of deuterium in GS 7485-d7 provides unique advantages in terms of stability and reaction kinetics, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C15H25N6O5P |
|---|---|
Molecular Weight |
407.41 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-1-oxopropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11-/m1/s1/i1D3,2D3,9D |
InChI Key |
BOVSGPQGGHVIEX-MFUXBCETSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@@H](C)NP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


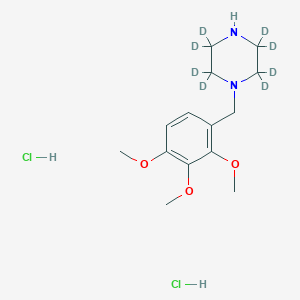
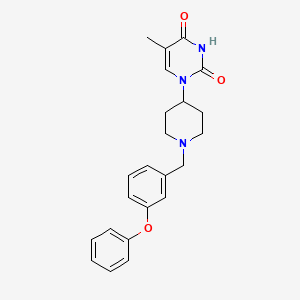
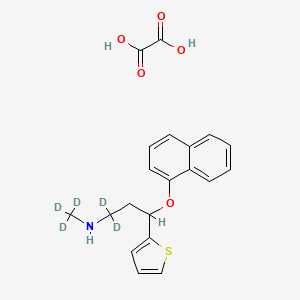
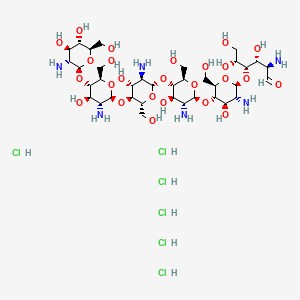
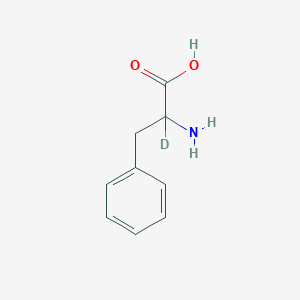
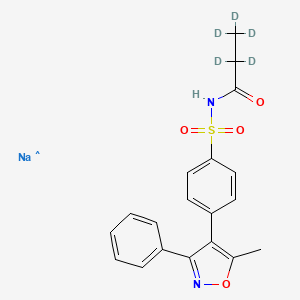
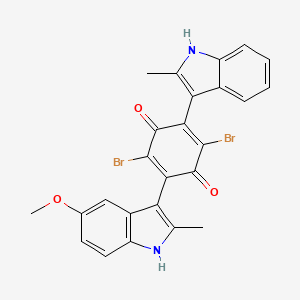
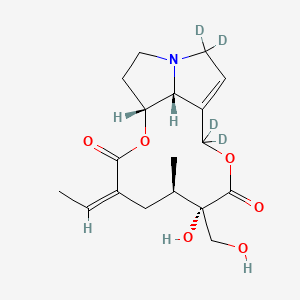
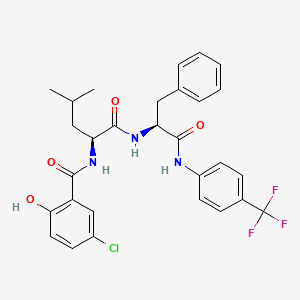
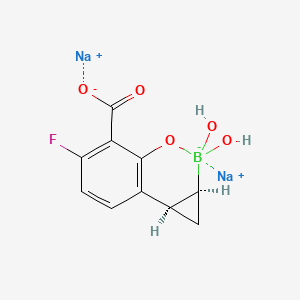
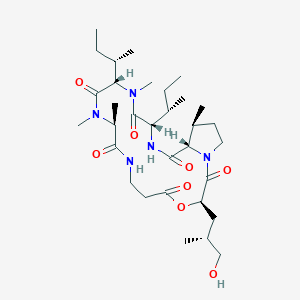
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
